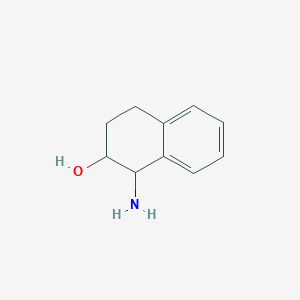

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Description

BenchChem offers high-quality 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUGQUVHXNWCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403505 | |

| Record name | 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-85-4 | |

| Record name | 1-Amino-1,2,3,4-tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90874-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Process Engineering of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Executive Summary

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol (hereafter referred to as 1-Amino-2-tetralol ) is a critical pharmacophore in the synthesis of HIV protease inhibitors, calcium channel blockers, and various GPCR ligands. Its structure—a lipophilic tetralin ring fused with a polar amino-alcohol "head"—creates a complex solubility profile that challenges process chemists.

This guide moves beyond basic solubility tables to analyze the thermodynamic behaviors driving solvation. We focus on the practical application of this data for chiral resolution , recrystallization , and salt formation , providing a roadmap for scalable process development.

Molecular Architecture & Solubility Physics

To master the solubility of 1-Amino-2-tetralol, one must understand the competing forces within its crystal lattice.

The "Push-Pull" Mechanism

The molecule exhibits amphiphilic character:

-

Lipophilic Domain (The "Push"): The tetrahydronaphthalene bicyclic system drives solubility in non-polar organic solvents (e.g., Toluene, DCM) and provides the structural rigidity.

-

Polar/H-Bonding Domain (The "Pull"): The vicinal amine (-NH₂) and hydroxyl (-OH) groups are potent Hydrogen Bond donors and acceptors. In the solid state, these groups form a tight intermolecular H-bond network, significantly increasing the Lattice Energy (

).

Implication for Solvation: For a solvent to dissolve 1-Amino-2-tetralol, the Solvation Energy must exceed this high Lattice Energy. Simple non-polar solvents (Hexane) cannot break the intermolecular H-bonds. Protic solvents (Methanol) or polar aprotic solvents (DMSO) are required to disrupt the lattice, but they often lead to high solubility that makes crystallization difficult without an anti-solvent.

Stereochemical Impact (cis vs. trans)

The relative orientation of the -NH₂ and -OH groups dictates intramolecular H-bonding.

-

cis-Isomer: Capable of strong intramolecular H-bonding. This reduces the polarity of the external surface, often making the cis isomer slightly more soluble in non-polar solvents than the trans isomer.

-

trans-Isomer: Predominantly participates in intermolecular bonding, often resulting in a higher melting point and lower solubility in non-polar media.

Solubility Data & Solvent Screening[1][2][3]

The following data categorizes solvent suitability based on process utility (Reaction vs. Purification).

Table 1: Solubility Profile by Solvent Class (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility | Mechanistic Insight |

| Polar Protic | Methanol (MeOH) | High (>100 mg/mL) | Reaction Medium / Resolution | Disrupts H-bonding lattice efficiently. often too soluble for direct crystallization. |

| Ethanol (EtOH) | High | Recrystallization | ideal temperature-dependent solubility curve for cooling crystallization. | |

| Isopropanol (IPA) | Moderate | Recrystallization | Steep solubility curve; excellent for obtaining high yields upon cooling. | |

| Water | Low (<1 mg/mL) | Anti-solvent | Hydrophobic tetralin ring prevents dissolution at neutral pH. | |

| Polar Aprotic | DMSO / DMF | Very High | Avoid | High boiling points and excessive solubility make product recovery difficult. |

| Acetone | High | Resolution | Used in tartaric acid resolutions; solvent of choice for preventing "oiling out." | |

| Chlorinated | Dichloromethane (DCM) | Good (>50 mg/mL) | Extraction / Work-up | Solubilizes the lipophilic ring while accommodating the amine. |

| Hydrocarbon | Toluene | Low/Moderate | Anti-solvent / Co-solvent | Soluble at reflux; insoluble at RT. Good for purging polar impurities. |

| Hexane / Heptane | Negligible | Anti-solvent | Forces precipitation of the free base. |

Critical Note: The values above apply to the Free Base . The Hydrochloride or Tartrate salts are insoluble in non-polar organics but highly soluble in Water and Methanol.

Visualization: Solubility & Resolution Logic

The following diagrams illustrate the mechanistic interactions and the industrial resolution workflow.

Diagram 1: Solvation Mechanism & Interactions

Caption: Mechanistic pathway showing why protic solvents dissolve the amino-alcohol lattice while non-polar solvents fail.

Diagram 2: Chiral Resolution Process Flow

Caption: Standard industrial workflow for resolving the racemate using Tartaric Acid, exploiting differential solubility of diastereomeric salts.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific isomer/salt batch.

-

Preparation: Weigh 500 mg of 1-Amino-2-tetralol into a scintillation vial.

-

Addition: Add 2.0 mL of the target solvent.

-

Equilibration:

-

Seal vial and agitate at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until saturation is observed.

-

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification:

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum pan.

-

Evaporate solvent under vacuum/heat.

-

Weigh the residue.

-

-

Calculation:

Protocol B: Visual Polythermal Method (Crystal Width)

Use this for determining Metastable Zone Width (MSZW) for crystallization.

-

Setup: Prepare a reactor with turbidity probe and temperature control.

-

Concentration: Prepare a solution at 100 mg/mL in Ethanol.

-

Heating: Heat to reflux (clear point).

-

Cooling: Cool at 0.5°C/min. Record the temperature where turbidity onsets (

). -

Re-heating: Heat at 0.5°C/min. Record temperature where solution becomes clear (

). -

Analysis: The gap between

and

pH-Dependent Solubility & Salt Engineering

In drug development, the free base is rarely the final form. The solubility changes drastically with pH.

-

pH < 4 (Acidic): The amine protonates (

). Solubility in water increases >100-fold. Solubility in Toluene/Hexane drops to near zero.-

Application: Acid/Base extraction purification. Dissolve crude in dilute HCl, wash with Toluene (removes neutral impurities), then basify to precipitate pure product.

-

-

pH > 10 (Basic): The amine is neutral. Solubility in organics is maximized.

-

Application: Final isolation of the free base.

-

Salt Selection for Resolution: The Tartrate salt is the industry standard for resolving aminotetralins [1].

-

Solvent System: Methanol/Water (9:1) or Ethanol.

-

Mechanism: The L-Tartrate salt of one enantiomer is significantly less soluble in alcohols than the other, allowing for separation by filtration (See Diagram 2).

References

-

Resolution of Aminonaphthols and Analogs

- Title: Simple and convenient methods for synthesis, resolution and applic

- Source: NISCAIR / Indian Journal of Chemistry.

-

URL:[Link]

- Relevance: Details the use of L-tartaric acid in methanol/acetone for resolving similar amino-alcohol structures.

-

Synthesis and Solvent Effects

- Title: Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene deriv

- Source: Organic Chemistry Research.

-

URL:[Link]

- Relevance: Discusses solvent interactions and green chemistry approaches for tetralin deriv

-

Physical Properties Database

- Title: 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride (Analogue D

- Source: BenchChem / PubChem D

-

URL:[Link]

- Relevance: Provides baseline physicochemical properties for the aminotetralin core.

-

General Solubility of Amino Acids/Alcohols

Sources

Thermodynamic Stability and Conformational Dynamics of cis-1-Amino-2-tetralol Isomers: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic landscapes, conformational analysis, and catalytic applications of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol.

Executive Summary & Scientific Context

In the realm of asymmetric synthesis and drug development, chiral auxiliaries and ligands dictate the stereochemical outcome of critical active pharmaceutical ingredients (APIs). cis-1-Amino-2-tetralol (also known as 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol) is a privileged structural motif. It is most notably utilized in the synthesis of conformationally constrained oxazaborolidine catalysts, which drive the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones—a key step in the industrial synthesis of bronchodilators like (R,R)-formoterol[1].

As a Senior Application Scientist, I approach the utility of this molecule not just as a reagent, but as a dynamic thermodynamic system. Understanding the delicate balance between steric strain, intramolecular hydrogen bonding, and benzylic epimerization is critical for successfully isolating the cis isomer and deploying it in catalytic workflows.

The Thermodynamic Landscape: cis vs. trans Isomers

The thermodynamic stability of 1-amino-2-tetralol isomers is governed by the conformational restrictions of the tetralin core. The saturated ring of tetralin adopts a half-chair conformation, rendering the substituents at the C1 (benzylic) and C2 positions either pseudo-axial (a) or pseudo-equatorial (e).

Steric Strain vs. Intramolecular Hydrogen Bonding

From a purely steric standpoint, the trans isomers (1R,2R and 1S,2S) represent the global thermodynamic minima. They readily adopt a diequatorial (e,e) conformation, which minimizes 1,3-diaxial interactions and relieves ring strain[2][3].

Conversely, the cis isomers (1R,2S and 1S,2R) are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. This introduces a significant steric penalty. However, this specific geometry aligns the C1-amino and C2-hydroxyl groups at a ~60° dihedral angle (gauche). In non-polar environments, this alignment facilitates a strong intramolecular hydrogen bond . While this hydrogen bond partially offsets the steric penalty, the cis isomer remains a kinetically trapped species; it is thermodynamically less stable than the trans counterpart.

The Benzylic Epimerization Sink

Because the C1 position is benzylic and adjacent to an electron-donating amine, the activation energy for C-H bond cleavage (via imine or carbocation intermediates) is relatively low. Under thermal stress, acidic, or basic conditions, the cis isomer will undergo epimerization at C1, irreversibly equilibrating to the thermodynamically favored trans isomer[2]. Therefore, the synthesis and storage of cis-1-amino-2-tetralol require strict kinetic control.

Conformational and Thermodynamic Parameters

To facilitate experimental design, the quantitative and qualitative data distinguishing the two isomeric forms are summarized below.

| Parameter | cis-1-Amino-2-tetralol | trans-1-Amino-2-tetralol |

| Dominant Conformation | Pseudo-axial/equatorial (a,e) | Diequatorial (e,e) |

| Thermodynamic Status | Kinetically trapped (Higher Energy) | Global thermodynamic minimum |

| Intramolecular H-Bonding | Strong (optimal ~60° dihedral alignment) | Weak to None (suboptimal spatial alignment) |

| Oxazaborolidine Formation | Highly efficient (forms rigid fused 5-6 system) | Unfavorable (prohibitive ring strain) |

| NMR Validation (NOESY) | Strong C1-H / C2-H spatial cross-peak | Absent or very weak C1-H / C2-H cross-peak |

Visualizing Conformational Logic and Catalytic Utility

The following diagrams map the causal relationships between the molecular conformation of the isomers and their macroscopic chemical behavior.

Thermodynamic equilibration of cis-1-amino-2-tetralol to the trans isomer via C1 epimerization.

Stereochemical requirement of the cis-isomer for oxazaborolidine catalyst formation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm causality and structural identity.

Protocol 1: Thermodynamic Equilibration Assay (NMR Study)

Purpose: To quantify the thermodynamic driving force of cis-to-trans isomerization and validate the kinetic instability of the cis form. Methodology:

-

Preparation: Dissolve 100 mg of enantiopure cis-(1R,2S)-1-amino-2-tetralol in 5 mL of deuterated toluene (toluene-

). Non-polar toluene is chosen to preserve initial intramolecular H-bonding. -

Catalysis: Add 5 mol% of p-toluenesulfonic acid (PTSA). Causality: The acid protonates the benzylic amine, drastically lowering the activation barrier for C1 epimerization.

-

Thermal Stress: Seal the mixture in a J. Young NMR tube and heat to 80°C.

-

Monitoring: Acquire 1H-NMR and NOESY spectra at 1-hour intervals.

-

Self-Validation: The assay validates itself through spatial NMR data. The disappearance of the strong NOESY cross-peak between the C1-H and C2-H protons (characteristic of the cis a,e geometry) and the emergence of the trans signals confirm the shift to the thermodynamic global minimum.

Protocol 2: Synthesis of the Conformationally Constrained Oxazaborolidine Catalyst

Purpose: To trap the kinetically isolated cis isomer in a catalytically active, thermodynamically stable bicyclic complex for asymmetric reduction[1]. Methodology:

-

Inert Setup: Purge a Schlenk flask with strictly anhydrous argon. Dissolve 1.0 equivalent of cis-1-amino-2-tetralol in anhydrous THF (0.2 M concentration).

-

Borane Addition: Cool the system to 0°C. Dropwise, add 1.2 equivalents of borane-dimethylsulfide complex (BH

·SMe -

Condensation: Heat the mixture to reflux (65°C) for 2 hours. Causality: The specific cis geometry allows simultaneous nucleophilic attack of the nitrogen and oxygen onto the boron atom, forming a stable 5-membered ring fused to the tetralin core.

-

Isolation: Remove the THF solvent and excess borane under high vacuum to yield the active oxazaborolidine catalyst.

-

Self-Validation: The reaction is validated volumetrically and spectroscopically. The condensation releases exactly 2 equivalents of H

gas per molecule of catalyst formed. Furthermore,

References

- Conformational toolbox of oxazaborolidine catalysts in the enantioselective reduction of α-bromo-ketone for the synthesis of (R,R)

- Source: ResearchGate (Vicente Gotor et al.)

- Studies on the Condensation Products from N-Primary 1,2-Amino Alcohols and Formaldehyde Source: ResearchGate URL

Sources

The Ascendance of a Rigid Scaffold: A Technical History of 1-Amino-2-tetralol and its Congeners as Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the role of the chiral auxiliary remains paramount. These molecular guides, temporarily installed to direct the stereochemical course of a reaction, have been instrumental in the construction of complex chiral molecules. Among the diverse array of auxiliaries developed, those derived from 1,2-amino alcohols have proven to be particularly robust and versatile. This in-depth guide explores the history, mechanism, and application of a notable, albeit less ubiquitously documented, member of this class: 1-amino-2-tetralol, within the broader context of its more extensively studied structural analogs like cis-1-amino-2-indanol.

The Genesis of Chiral Auxiliaries: A Paradigm Shift in Stereocontrol

The concept of the chiral auxiliary was pioneered by the likes of E.J. Corey and Barry Trost in the 1970s, who introduced molecules like 8-phenylmenthol and mandelic acid to control stereochemical outcomes.[1] This strategy offered a powerful alternative to relying solely on the inherent chirality of starting materials from the "chiral pool." The true potential of this approach was further unlocked in the 1980s by David A. Evans, whose development of oxazolidinone auxiliaries derived from amino acids revolutionized asymmetric synthesis, particularly in the realm of aldol and alkylation reactions.[2][3] These auxiliaries provided a reliable and predictable method for establishing stereocenters, a testament to their well-defined transition state geometries.[3]

The success of Evans' auxiliaries spurred the development of a plethora of new chiral controllers, each with unique structural features and applications. A significant advancement came with the introduction of auxiliaries based on rigid cyclic 1,2-amino alcohols. The conformational constraints imposed by the cyclic backbone were found to enhance facial shielding and lead to even higher levels of diastereoselectivity. It is within this evolutionary step that the story of 1-amino-2-tetralol and its relatives begins.

Synthesis of Enantiopure 1-Amino-2-tetralol: Accessing the Chiral Scaffold

The utility of any chiral auxiliary is predicated on its availability in enantiomerically pure form. The synthesis of enantiopure 1-amino-2-tetralol, typically in its cis-(1R,2S) or (1S,2R) configuration, often commences from the corresponding achiral precursor, 1-tetralone.[4]

Several strategies have been employed to achieve the desired enantiopure amino alcohol:

-

Asymmetric Reduction of an α-Azido Ketone: An early and effective method involves the conversion of 1-tetralone to 2-azido-1-tetralone, followed by asymmetric reduction of the ketone. This reduction can be achieved using chiral reducing agents, such as those derived from boron hydrides, to set the stereochemistry of the resulting alcohol. Subsequent reduction of the azide furnishes the desired 1-amino-2-tetralol.

-

Enzymatic Resolution: Biocatalytic methods offer a powerful and environmentally benign approach to obtaining enantiopure compounds.[5] The kinetic resolution of racemic mixtures of 1-amino-2-tetralol or its derivatives using lipases or other hydrolases can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. Amine transaminases have also emerged as powerful tools for the stereoselective synthesis of amino alcohols.[6]

-

From the Chiral Pool: While not a direct synthesis of 1-amino-2-tetralol itself, related chiral amino alcohols are often derived from readily available amino acids. For instance, (S)-phenylalaninol and (S)-valinol are common starting points for the synthesis of oxazolidinone auxiliaries.[7]

A general synthetic pathway starting from 1-tetralone is depicted below:

Caption: Generalized synthetic route to enantiopure 1-amino-2-tetralol from 1-tetralone.

Mechanism of Asymmetric Induction: The Power of Chelation Control

The remarkable stereodirecting ability of 1,2-amino alcohol-derived auxiliaries, including 1-amino-2-tetralol, stems from their capacity to form rigid, chelated transition states. When the auxiliary is acylated and subsequently enolized, the metal cation (typically from a Lewis acid or a lithium base) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the auxiliary's hydroxyl group (often after its conversion to a methoxy or other ether to prevent unwanted reactions). This chelation locks the conformation of the enolate, and the bulky fused ring system of the tetralol effectively shields one face of the enolate from the approach of an electrophile.

This mechanistic principle is well-illustrated by the extensively studied cis-1-amino-2-indanol auxiliary, a close structural analog of 1-amino-2-tetralol.[8][9][10] The rigid indane framework provides excellent facial bias, leading to high diastereoselectivity in a variety of reactions.

Caption: Conceptual workflow of asymmetric induction via a chelated transition state.

Applications in Asymmetric Synthesis: A Focus on Alkylation and Aldol Reactions

While specific, seminal papers on the widespread use of 1-amino-2-tetralol as a chiral auxiliary are not as prevalent as for other auxiliaries, its structural similarity to highly successful auxiliaries like that derived from cis-1-amino-2-indanol allows for a confident extrapolation of its applications and efficacy.[8][9][10]

Diastereoselective Enolate Alkylation

The asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. By attaching a carboxylic acid to the 1-amino-2-tetralol auxiliary to form an N-acyl derivative, a chiral enolate can be generated. The subsequent alkylation proceeds with high diastereoselectivity due to the steric shielding of one face of the enolate by the bulky tetralol scaffold.

Representative Protocol (adapted from similar auxiliaries):

-

Acylation of the Auxiliary: To a solution of enantiopure 1-amino-2-tetralol in an aprotic solvent (e.g., CH₂Cl₂), add an acyl chloride or anhydride and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until the reaction is complete. Purify the N-acyl derivative by chromatography.

-

Enolate Formation: Dissolve the N-acyl derivative in dry THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed until completion (monitored by TLC).

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Purify the diastereomerically enriched product by flash chromatography.

| Auxiliary Derivative | Electrophile | Diastereomeric Excess (de) | Reference |

| N-Propionyl-cis-1-amino-2-indanol | Benzyl bromide | >99% | [3] |

| N-Propionyl-(1S,2R)-2-aminocyclopentan-1-ol | Ethyl iodide | >99% | [3] |

Table 1: Representative Diastereoselectivities in Asymmetric Alkylation using Analogous 1,2-Amino Alcohol Auxiliaries.

Stereocontrolled Aldol Reactions

The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of chiral auxiliaries derived from 1,2-amino alcohols, often in the form of oxazolidinones, allows for precise control over the stereochemical outcome.[8][9] The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds through a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model), leading to excellent diastereoselectivity.[11]

Representative Protocol (adapted for an oxazolidinone derived from 1-amino-2-tetralol):

-

Oxazolidinone Formation: React enantiopure 1-amino-2-tetralol with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the corresponding oxazolidinone.

-

N-Acylation: Acylate the oxazolidinone with an acyl chloride or anhydride.

-

Enolate Formation: Dissolve the N-acyl oxazolidinone in CH₂Cl₂ and cool to -78 °C. Add a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate the Z-enolate.

-

Aldol Addition: Add the aldehyde to the enolate solution at -78 °C and stir for several hours.

-

Workup and Purification: Quench the reaction and purify the aldol adduct by chromatography.

| Aldehyde | Diastereomeric Excess (de) | Reference |

| Isobutyraldehyde | >99% | [8][9] |

| Benzaldehyde | >99% | [8][9] |

Table 2: Representative Diastereoselectivities in Aldol Reactions using an Oxazolidinone derived from cis-1-Amino-2-indanol.

Auxiliary Cleavage: Releasing the Chiral Product

A crucial aspect of chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. For N-acyl derivatives of 1-amino-2-tetralol, several mild cleavage methods are available, allowing for the recovery and recycling of the valuable auxiliary.

-

Hydrolysis: Basic hydrolysis using lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) is commonly employed to cleave the N-acyl bond, affording the chiral carboxylic acid.

-

Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduces the amide to the corresponding chiral alcohol.

-

Transesterification: Reaction with a sodium or magnesium alkoxide can convert the N-acyl group into the corresponding ester.

Caption: General scheme for the cleavage of the chiral auxiliary.

Conclusion and Future Perspectives

While the direct historical documentation of 1-amino-2-tetralol as a widely celebrated chiral auxiliary may be less extensive than that of its more famous counterparts, its structural design embodies the key principles of modern asymmetric synthesis. The rigid, conformationally restricted framework provided by the tetralin ring system makes it an excellent candidate for inducing high levels of stereocontrol in a variety of chemical transformations. By examining its well-documented analogs, we can confidently appreciate the potential and likely efficacy of 1-amino-2-tetralol in the hands of synthetic chemists.

The ongoing quest for novel and more efficient chiral auxiliaries and catalysts ensures that the fundamental principles demonstrated by molecules like 1-amino-2-tetralol will continue to inspire the development of next-generation tools for asymmetric synthesis, empowering researchers in their pursuit of complex and life-impacting molecules.

References

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

- Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908–6909.

- Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.

- Ghosh, A. K., Duong, T. T., & McKee, S. P. (1993). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 34(37), 5859-5862.

- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173.

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83.

- Ghosh, A. K., & Chen, Y. (1995). Asymmetric synthesis of α-hydroxy esters via stereoselective reduction of α-keto esters using a new chiral auxiliary. Tetrahedron Letters, 36(36), 6505-6508.

- Ghosh, A. K., & Thompson, W. J. (1988). Stereoselective synthesis of the C(11)-C(15) segment of tylosin. The Journal of Organic Chemistry, 53(14), 3313–3315.

- Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961.

- Kim, Y. H., & Choi, J. Y. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407.

- Larrow, J. F., & Jacobsen, E. N. (1994). Asymmetric Ring Opening of Epoxides. In Catalytic Asymmetric Synthesis (pp. 203-249). VCH Publishers.

-

Wikipedia contributors. (2023, December 1). 1-Tetralone. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2024, from [Link]

-

University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-tetralone 1-tetralol. Retrieved from [Link]

- Google Patents. (1997). Aminotetralone derivatives and process for producing the same.

- Bornscheuer, U. T., & Kazlauskas, R. J. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Chemistry–A European Journal, 16(31), 9457-9464.

- Google Patents. (2017). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis.

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

- ARKAT USA, Inc. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234.

- White, M. C., & Villegas-Lelovsky, L. (2010). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Journal of the American Chemical Society, 132(45), 15996–15998.

- Morales-Ríos, M. S., & Crimmins, M. T. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 14(12), 1226–1247.

- Pavlov, P. A., Oshchepkov, M. S., Bystrova, N. A., Gorunova, O. N., Ilyin, M. M., & Kochetkov, K. A. (2025). Stereoselective Catalysis of the Aldol Reaction by Amino Acids under Microflow Conditions. INEOS OPEN–Journal of Nesmeyanov Institute of Organoelement Compounds of the Russian Academy of Sciences, 8(4).

-

Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

- Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3946–3957.

- Morales Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. European Journal of Organic Chemistry, 2022(20), e202200239.

- Palomo, C., Oiarbide, M., & García, J. M. (2015). Completely stereocontrolled aldol reaction of chiral β-amino acids. Organic Letters, 17(4), 844–847.

- Gemoets, H. P. L., Delaunay, W., About-Akil, A., Hessel, V., & Noël, T. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 13(9), 2303–2309.

-

An-Najah National University. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]

- Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423.

- Mezo, A. R., & Vederas, J. C. (2017). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. Journal of the American Chemical Society, 139(21), 7166–7176.

- El-Guesmi, N., & Marouani, H. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(13), 4065.

- Fields, G. B. (1994). 2.1. 1.1. 1.3. 3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. In Methods in Molecular Biology (Vol. 35, pp. 17-29). Humana Press.

- Besser, D., & Sewald, N. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. ACS Omega, 6(32), 21065–21072.

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 5. Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Completely stereocontrolled aldol reaction of chiral β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Asymmetric Alkylation using Conformationally Rigid 1-Amino-2-Tetralol Ligands

Executive Summary

This guide details the protocol for utilizing (1S,2R)-1-amino-2-tetralol (and its enantiomer) as a chiral ligand in the asymmetric addition of diethylzinc (

Mechanistic Principles & Ligand Design

The Rigid Backbone Advantage

The efficiency of 1-amino-2-tetralol stems from its tetralin core. In the catalytic cycle, the amino alcohol reacts with

-

Acyclic Ligands: Suffer from bond rotation, requiring significant organization to reach the active transition state.

-

Tetralol Ligands: The fused ring system locks the

dihedral angle. This pre-organization creates a defined chiral pocket that strictly directs the facial attack of the ethyl group onto the aldehyde.

Catalytic Cycle

The reaction proceeds via a "Noyori-type" mechanism involving a dinuclear zinc complex. The chiral ligand modifies the Lewis acidity of the zinc and sterically hinders one face of the aldehyde.

Figure 1: Catalytic cycle showing the activation of the zinc species and the regeneration of the catalyst.

Experimental Protocol

Safety & Pre-requisites

-

Pyrophoric Hazard: Diethylzinc is spontaneously flammable in air. All transfers must use Schlenk techniques or a glovebox.

-

Solvent Quality: Toluene or Hexane must be anhydrous (water < 50 ppm). Moisture destroys the catalyst and lowers

.

Materials

-

Ligand: (1S,2R)-1-amino-2-tetralol (>99%

). -

Reagent: Diethylzinc (1.0 M solution in hexane).

-

Substrate: Benzaldehyde (freshly distilled to remove benzoic acid).

-

Solvent: Anhydrous Toluene.

Step-by-Step Methodology

Phase 1: Catalyst Formation

-

Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).

-

Charge the flask with (1S,2R)-1-amino-2-tetralol (8.2 mg, 0.05 mmol, 5 mol% ).

-

Add Anhydrous Toluene (3.0 mL).

-

Cool the solution to 0 °C.

-

Dropwise add Diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol).

-

Observation: Gas evolution (ethane) will occur. Ensure the system is vented through an oil bubbler to prevent pressure buildup.

-

-

Stir at 0 °C for 20 minutes, then warm to Room Temperature (RT) for 15 minutes. The solution should be clear.

Phase 2: Asymmetric Addition

7. Cool the mixture back to 0 °C (Critical for maximizing

- Note: Rapid addition can cause local heating and reduce selectivity.

- Stir at 0 °C for 6–12 hours. Monitor conversion via TLC or GC.

Phase 3: Quench and Workup

10. Carefully quench the reaction by adding saturated aqueous

Workflow Diagram

Figure 2: Operational workflow for the asymmetric alkylation process.

Optimization & Troubleshooting

Solvent and Temperature Effects

The choice of solvent dramatically impacts the aggregation state of the Zinc catalyst. Non-polar solvents generally favor the formation of the active monomeric or dimeric species required for high selectivity.

| Parameter | Condition | Typical Yield (%) | Typical | Notes |

| Solvent | Toluene | 92-98 | 94-99 | Preferred. Balances solubility and rate. |

| Hexane | 85-90 | 90-95 | Slower rates due to poor ligand solubility. | |

| THF | <50 | <20 | Avoid. Coordinates to Zn, disrupting the catalyst. | |

| Temp | 25 °C | >95 | 88-92 | Fast, but slightly lower selectivity. |

| 0 °C | 90-95 | 96-99 | Optimal balance. | |

| -20 °C | 80-85 | >98 | Use for extremely challenging substrates. |

Troubleshooting Guide

-

Problem: Low Conversion (<50%)

-

Problem: Low Enantioselectivity (<80% ee)

-

Root Cause 1: Ligand purity.[8] The relationship between ligand

and product -

Root Cause 2:[5] Background reaction.[1][2][4][7][9][10][11] Uncatalyzed addition of

to aldehyde produces racemic product. Ensure the temperature is kept at 0 °C and the ligand is fully dissolved before adding

-

-

Problem: Precipitate Formation during Catalyst Prep

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

-

Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[4] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.[4] The Journal of Organic Chemistry, 65(7), 2108–2113. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][4][8][9][12] Chemical Reviews, 92(5), 833–856. Link

-

Reddy, K. S., et al. (2015). Synthesis of 1-aminoalkyl-2-naphthols and their application in asymmetric catalysis. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008.[1] (Context on naphthol/tetralol analog synthesis). Link

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]

- 5. Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. digibug.ugr.es [digibug.ugr.es]

- 12. Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton [jstage.jst.go.jp]

preparation of Schiff base ligands from 1-amino-2-tetralol

Application Note: High-Precision Synthesis of Schiff Base Ligands from 1-Amino-2-Tetralol

Part 1: Introduction & Mechanistic Insight

The utilization of 1-amino-2-tetralol as a chiral scaffold for Schiff base ligands represents a significant refinement over flexible acyclic amino alcohols. Unlike simple ethanolamine derivatives, the tetralin backbone imposes a rigid conformational lock. This rigidity is critical in asymmetric catalysis, where minimizing the degrees of freedom in the transition state directly correlates to higher enantioselectivity (ee).

However, the synthesis of these ligands is not merely a condensation reaction; it is a competition between thermodynamic stability and kinetic control.

The Critical Challenge: The Oxazolidine Trap

Researchers often encounter low yields or "failed" reactions when condensing 1,2-amino alcohols with aldehydes. This is rarely due to lack of reactivity but rather the formation of a 5-membered oxazolidine ring.

-

The Mechanism: The initial nucleophilic attack of the amine on the aldehyde forms the desired imine (Schiff base). However, the neighboring hydroxyl group (especially in cis-isomers) can intramolecularly attack the imine carbon, closing the ring to form an oxazolidine.

-

The Solution: This equilibrium is solvent- and metal-dependent. Protic solvents (MeOH, EtOH) tend to stabilize the polar imine form via hydrogen bonding, whereas non-polar solvents may favor the neutral oxazolidine. Metal templating is the most robust method to lock the ligand in the open imine form, as the metal coordinates to both the nitrogen and oxygen, preventing ring closure.

Part 2: Experimental Protocols

Protocol A: Direct Synthesis of Salicylaldehyde-Derived Ligands

Best for: Preparing stable, isolable ligands for later use.

Reagents:

-

(1S,2S)-1-amino-2-tetralol (or racemic, depending on need)

-

Salicylaldehyde derivative (1.0 eq)

-

Absolute Ethanol (Grade: HPLC or anhydrous)

-

Optional: Formic acid (catalytic, 1-2 drops)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of 1-amino-2-tetralol in 5 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (gentle heat ~40°C if necessary).

-

Addition: Add 1.0 mmol of the salicylaldehyde dropwise. A color change (usually yellow to deep orange) should be immediate, indicating imine formation.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

-

Checkpoint: Monitor via TLC. The disappearance of the aldehyde spot is the best indicator.

-

-

Crystallization (Crucial): Do not use silica column chromatography. Silica is slightly acidic and contains water, which can hydrolyze the imine back to starting materials.

-

Cool the solution slowly to room temperature, then to 0°C.

-

If no precipitate forms, reduce volume by 50% under vacuum and refrigerate overnight.

-

-

Isolation: Filter the solid, wash with cold ethanol (2 x 1 mL), and dry under high vacuum.

Protocol B: In-Situ Metal Complexation (The "Template Method")

Best for: Ligands that are unstable or prone to oxazolidine formation.

Reagents:

-

1-amino-2-tetralol (1.0 eq)

-

Aldehyde (1.0 eq)

-

Metal Acetate (

, -

Methanol

Workflow:

-

Pre-mix: Combine the amino-tetralol and aldehyde in Methanol. Stir for 30 minutes at RT.

-

Metal Addition: Add the metal acetate solution (dissolved in minimal MeOH) dropwise to the ligand mixture.

-

Reflux: Reflux for 2 hours. The metal drives the equilibrium toward the open imine form by coordinating to the N and O atoms.

-

Precipitation: The metal complex usually precipitates upon cooling. Filter and wash with cold MeOH and diethyl ether.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired Schiff base formation and the parasitic oxazolidine cyclization, along with the metal templating solution.

Figure 1: Reaction pathway showing the equilibrium between the open imine form and the closed oxazolidine form, and the stabilization via metal coordination.

Part 4: Data & Optimization Guidelines

Table 1: Solvent & Condition Effects on Yield and Stability

| Parameter | Recommended Condition | Why? |

| Solvent | Ethanol or Methanol | Protic solvents stabilize the imine bond via H-bonding, discouraging oxazolidine ring closure. |

| Temperature | Reflux (65-80°C) | sufficient energy to overcome activation barrier for dehydration; drives off water if open system. |

| Water Removal | Molecular Sieves (3Å) | Water is a byproduct. Its presence promotes hydrolysis (reverse reaction).[1] Add sieves to the reaction pot. |

| Purification | Recrystallization | Avoid Silica Gel. The acidity of silica hydrolyzes Schiff bases. Use EtOH/Hexane or DCM/Hexane for crystallization. |

| Isomer Choice | cis-1-amino-2-tetralol | The cis geometry places -NH2 and -OH in proximity, ideal for tridentate (ONO) metal coordination. |

Part 5: Troubleshooting Common Issues

-

Oiling Out:

-

Hydrolysis on Shelf:

-

Low Yield with Ketones:

References

-

Schiff Base Metal Complexes & Applic

-

Oxazolidine vs. Imine Equilibrium

- Title: Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids

- Source: N

-

URL:[Link]

-

Synthesis of 1,2-Amino Alcohol Ligands

- Title: Strategies for Accessing cis-1-Amino-2-Indanol (Analogous Scaffold)

- Source: MDPI (Molecules)

-

URL:[Link]

-

Metal Complex

- Title: Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived

- Source: Prime Scholars

-

URL:[Link]

Sources

- 1. Oxazolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxazolidine synthesis [organic-chemistry.org]

- 4. chimia.ch [chimia.ch]

- 5. View of A Study of Application, Structure and Properties of some Schiff Base Metal Complexes | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 6. jocpr.com [jocpr.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. primescholars.com [primescholars.com]

Application Note: Covalent Immobilization of 1-Amino-2-Tetralol on Magnetic Nanoparticles

Executive Summary

This application note details the protocol for the covalent immobilization of 1-amino-2-tetralol (a key chiral amino-alcohol auxiliary) onto silica-coated magnetic nanoparticles (

While 1-amino-2-tetralol is widely recognized as a versatile chiral ligand for asymmetric catalysis (e.g., diethylzinc addition, transfer hydrogenation) and a precursor for dopaminergic drugs, its use in homogeneous phase often suffers from difficult recovery and metal contamination in the final product.

The Solution: By immobilizing this ligand onto magnetic nanoparticles (MNPs), we create a heterogeneous chiral catalyst that offers:

-

Magnetic Recyclability: Rapid separation using an external magnet.[1]

-

Enhanced Stability: Protection of the active species within the silica interface.

-

Green Chemistry Compliance: Elimination of filtration steps and reduction of solvent waste.

Scientific Principles & Mechanism

The Chemical Strategy: Epoxy-Amine "Click" Coupling

To ensure the structural integrity of the 1-amino-2-tetralol, we utilize a Glycidoxypropyltrimethoxysilane (GLYMO) linker strategy. Unlike glutaraldehyde cross-linking (which forms unstable Schiff bases requiring reduction), the epoxy group of GLYMO reacts directly with the primary amine of the tetralol via a ring-opening mechanism.

-

Selectivity: The amine group (

) is significantly more nucleophilic than the secondary hydroxyl group ( -

Functionality: This leaves the hydroxyl group and the secondary amine (formed after attachment) free to coordinate with transition metals (Zn, Ru, Cu), which is essential for catalytic activity.

Reaction Pathway Visualization

The following diagram illustrates the stepwise synthesis and the chemical mechanism of the attachment.

Figure 1: Workflow for the synthesis of 1-amino-2-tetralol functionalized MNPs.

Materials & Equipment

| Category | Item | Specification/Grade |

| Precursors | ACS Reagent, 98% | |

| ACS Reagent, 99% | ||

| Tetraethyl orthosilicate (TEOS) | 98% | |

| Linker | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | |

| Ligand | 1-Amino-2-tetralol | >98% ee (Chiral purity is critical) |

| Solvents | Ethanol (Abs), Toluene (Dry), Ammonia (25%) | HPLC Grade / Anhydrous |

| Equipment | Mechanical Stirrer, Ultrasonic Bath, NdFeB Magnet | Inert Atmosphere ( |

Detailed Experimental Protocol

Phase 1: Synthesis of Superparamagnetic Cores

Rationale: The co-precipitation method yields particles with high saturation magnetization (~60-80 emu/g).

-

Dissolution: Dissolve

of-

Critical: Maintain a molar ratio of

to ensure pure magnetite phase.

-

-

Precipitation: Heat to

. Add -

Aging: Stir for 30 minutes at

. -

Washing: Collect particles using an external magnet.[1][2] Wash

with water and

Phase 2: Silica Coating & Epoxy Activation

Rationale: The silica shell prevents iron oxidation and provides hydroxyl groups for silanization. GLYMO provides the electrophilic anchor.

-

Silica Coating (Stöber Method):

-

GLYMO Functionalization:

-

Disperse

of dried -

Add

of GLYMO . -

Reflux at

for 12 hours under -

Wash thoroughly with toluene and ethanol to remove unreacted silane.

-

Checkpoint: The particles now possess surface epoxide rings.

-

Phase 3: Immobilization of 1-Amino-2-Tetralol

Rationale: The amine acts as a nucleophile, attacking the epoxide ring. This reaction is stereospecific and does not racemize the chiral center.

-

Ligand Solution: Dissolve

of (S)- or (R)-1-amino-2-tetralol in -

Coupling: Add

of the GLYMO-activated MNPs to the ligand solution. -

Reaction: Reflux at

(boiling point of ethanol) for 24 hours.-

Note: Mild heating is required to overcome the activation energy of the epoxide ring opening.

-

-

Purification: Magnetically separate the solid.[1]

-

Soxhlet Extraction (Recommended): Perform Soxhlet extraction with ethanol for 6 hours to remove any non-covalently adsorbed tetralol. This ensures that catalytic activity is due to the immobilized species only.

-

-

Drying: Vacuum dry at

overnight.

Validation & Characterization Guide

To certify the synthesis, the following data profile is required:

| Technique | Parameter | Expected Result | Interpretation |

| FT-IR | Surface Groups | Peak at ~2930 | Presence of organic linker. |

| Peak at ~1100 | Confirmation of silica shell.[1] | ||

| New Peak at ~1460/1580 | Aromatic ring vibrations of Tetralol. | ||

| Disappearance of ~910 | Loss of Epoxide ring (indicates successful coupling). | ||

| TGA | Thermal Stability | Weight loss 5-15% between 200-600°C | Quantifies the ligand loading (mmol/g). |

| VSM | Magnetism | Saturation Mag ( | Sufficient for magnetic separation (Core is usually ~70 emu/g; shell reduces this). |

| TEM | Morphology | Core-shell structure | Visible dark core ( |

Application Case: Asymmetric Addition of Diethylzinc

Proof of Concept: The immobilized 1-amino-2-tetralol acts as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde.

-

Catalyst Prep: Disperse

of immobilized catalyst in dry toluene. -

Reagents: Add

Benzaldehyde and -

Reaction: Stir at

for 6-12 hours. -

Workup: Quench with

. Use a magnet to pull the catalyst to the side wall. Decant the supernatant (product layer). -

Recycling: Wash the catalyst with toluene

and reuse immediately. -

Analysis: Analyze supernatant via Chiral HPLC (e.g., Chiralcel OD-H column) to determine Enantiomeric Excess (ee%).

References

-

Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. Link

-

Gawande, M. B., et al. (2015). Magnetic nanoparticles: sustainable nanocatalysts for organic synthesis and catalysis. Chemical Society Reviews, 44, 7540-7590. Link

-

Szollosi, G., et al. (2012). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 17, 4668-4680. (Demonstrates 1,2-aminoalcohol utility in diethylzinc addition). Link

-

Zalomaeva, O. V., et al. (2021). Covalent Immobilization of Chiral Amino Alcohols on Silica: Surface Chemistry and Catalytic Application. Catalysts, 11(2), 256. (Protocol for GLYMO-Amino Alcohol coupling). Link

-

Ebrahimzadeh, F. (2022).[5] One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2... as a Heterogenous and Magnetic Nano Catalyst. Organic Chemistry Research. Link

Sources

- 1. scitepress.org [scitepress.org]

- 2. Synthesis of Fe3O4@SiO2@Pr-NH2@DAP as a magnetic recyclable nano-catalyst for efficient synthesis of pyranothiazolopyrimidines and 4H-pyrans under solvent-free condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Functionalized Fe3O4@SiO2 Core-Shell Magnetic Nanoparticles for Dye Adsorption [mdpi.com]

- 4. Amino-Functionalized Fe3O4@SiO2 Core-Shell Magnetic Nanoparticles for Dye Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nano Catalyst [orgchemres.org]

Application Note & Protocols: A Guided Synthesis of 1-Amino-2-tetralol from 1-Tetralone

Abstract: This document provides a comprehensive guide for the synthesis of 1-amino-2-tetralol, a valuable amino alcohol scaffold for pharmaceutical and materials science research. It is crucial to note that a direct, one-pot reductive amination of 1-tetralone will not yield the target compound. Standard reductive amination protocols act on the carbonyl group, which would lead to 1-aminotetralin. This guide therefore presents a robust, multi-step synthetic strategy starting from 1-tetralone that involves an initial α-functionalization followed by a diastereoselective reduction. We provide detailed, field-proven protocols, mechanistic insights, and data interpretation guidelines to ensure reproducible and successful synthesis for researchers in drug development and organic chemistry.

Part 1: Mechanistic Insights & Synthetic Strategy

The Misconception of Direct Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. The reaction proceeds through a two-step sequence within a single pot:

-

Imine/Iminium Ion Formation: A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to form an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine). This step is typically catalyzed by mild acid.

-

In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to the corresponding amine.

A critical requirement for this process is that the reducing agent must be selective for the imine/iminium ion over the starting carbonyl compound. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their mild nature and enhanced reactivity towards the protonated iminium intermediate.

Applying this logic to 1-tetralone, the reaction would exclusively produce 1-aminotetralin derivatives, as illustrated below. The target molecule, 1-amino-2-tetralol, which requires functionalization at both the C1 and C2 positions, cannot be formed this way.

Figure 2: Proposed two-step workflow for the synthesis of 1-amino-2-tetralol.

Step 1: α-Oximation of 1-Tetralone The methylene group at the C2 position of 1-tetralone is activated by the adjacent carbonyl group, making it susceptible to electrophilic attack. Treatment with an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) under acidic conditions (typically HCl in an organic solvent) generates a nitroso intermediate which rapidly tautomerizes to the more stable 2-(hydroxyimino)-1-tetralone (an α-keto oxime). This is a standard and high-yielding method for introducing a nitrogen-containing functional group alpha to a ketone.

Step 2: Concurrent Reduction of Ketone and Oxime The intermediate 2-(hydroxyimino)-1-tetralone possesses two reducible functional groups. Catalytic hydrogenation is an excellent choice for this transformation as it can reduce both the oxime to a primary amine and the ketone to a secondary alcohol in a single step. The use of catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is common. This reduction can lead to the formation of two diastereomers, cis- and trans-1-amino-2-tetralol, depending on the direction of hydride attack on the carbonyl carbon relative to the newly formed amino group. The stereochemical outcome can often be influenced by the choice of catalyst and reaction conditions.

Part 2: Detailed Experimental Protocols

Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 2.1: Synthesis of 2-(Hydroxyimino)-3,4-dihydronaphthalen-1(2H)-one

This protocol details the α-oximation of 1-tetralone.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Tetralone | 146.19 | 10.0 g | 68.4 mmol | Commercially available |

| tert-Butyl nitrite | 103.12 | 8.6 g (9.9 mL) | 83.3 mmol | Use 1.2 equivalents |

| Diethyl ether | 74.12 | 200 mL | - | Anhydrous |

| Hydrochloric acid | 36.46 | As needed | - | Saturated solution in diethyl ether |

| Sodium bicarbonate | 84.01 | As needed | - | Saturated aqueous solution |

| Brine | - | As needed | - | Saturated aqueous NaCl |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a bubbler, add 1-tetralone (10.0 g, 68.4 mmol) and anhydrous diethyl ether (100 mL).

-

Cooling: Cool the flask in an ice-water bath to 0 °C with gentle stirring.

-

Acidification: While maintaining the temperature at 0 °C, slowly add 50 mL of a saturated solution of HCl in diethyl ether. A white precipitate may form.

-

Reagent Addition: Add tert-butyl nitrite (9.9 mL, 83.3 mmol) dropwise from the addition funnel over a period of 30 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield 2-(hydroxyimino)-1-tetralone as a crystalline solid.

Expected Outcome: Yields typically range from 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2.2: Catalytic Hydrogenation to 1-Amino-2-tetralol

This protocol describes the reduction of the α-keto oxime to the target amino alcohol.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-(Hydroxyimino)-1-tetralone | 175.19 | 5.0 g | 28.5 mmol | From Protocol 2.1 |

| Palladium on Carbon (10%) | - | 500 mg | - | 10 wt % of substrate |

| Ethanol or Acetic Acid | - | 150 mL | - | Reaction solvent |

| Hydrogen (H₂) gas | 2.02 | As needed | - | High purity, in a cylinder with regulator |

| Celite® | - | As needed | - | Filtration aid |

| Hydrochloric acid | 36.46 | As needed | - | Concentrated, for salt formation |

Step-by-Step Procedure

-

Catalyst and Substrate Loading: In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add the 10% Pd/C catalyst (500 mg) under an inert atmosphere (e.g., nitrogen or argon). Add the solvent (150 mL of ethanol or acetic acid) followed by the 2-(hydroxyimino)-1-tetralone (5.0 g, 28.5 mmol).

-

Hydrogenation: Seal the vessel securely. Purge the system with hydrogen gas three times to remove all air. Pressurize the vessel to the desired pressure (e.g., 50-60 psi or 3-4 atm).

-

Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. Hydrogen uptake should be monitored. The reaction is typically complete within 12-24 hours.

-

Catalyst Removal: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas. Caution: The Pd/C catalyst is pyrophoric and must not be exposed to air while dry. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification (as HCl salt): Dissolve the crude residue in a minimal amount of ethanol or isopropanol. Cool the solution in an ice bath and slowly add concentrated HCl dropwise until the solution is acidic. The hydrochloride salt of 1-amino-2-tetralol should precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Outcome: Yields for the reduction are generally good (>80%). The product is a mixture of cis and trans diastereomers. The ratio can be determined by ¹H NMR analysis of the free amine or its derivatives. Further purification or separation may be possible via fractional crystallization or chromatography.

Part 3: Data, Analysis, and Troubleshooting

Summary of Reaction Parameters

| Parameter | Step 1: α-Oximation | Step 2: Reduction |

| Key Reagents | 1-Tetralone, t-Butyl nitrite, HCl | 2-(Hydroxyimino)-1-tetralone, H₂, 10% Pd/C |

| Solvent | Diethyl Ether | Ethanol or Acetic Acid |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Pressure | Atmospheric | 50-60 psi (3-4 atm) |

| Typical Duration | 6-8 hours | 12-24 hours |

| Workup | Liquid-liquid extraction | Filtration, Concentration, Precipitation |

| Purification | Recrystallization | Recrystallization of HCl salt |

Analysis of Stereochemistry

The reduction of the cyclic ketone in the presence of the adjacent, newly formed amino group will result in a mixture of diastereomers.

-

trans-1-Amino-2-tetralol: The amino and hydroxyl groups are on opposite faces of the alicyclic ring.

-

cis-1-Amino-2-tetralol: The amino and hydroxyl groups are on the same face of the ring.

The stereochemical outcome is often governed by the approach of the substrate to the catalyst surface during hydrogenation. The ratio of these isomers can be determined using ¹H NMR spectroscopy. The coupling constant (³J) between the protons at C1 and C2 is diagnostic: typically, the ³Jtrans coupling is larger (around 8-10 Hz) than the ³Jcis coupling (around 3-5 Hz) due to the dihedral angle differences.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; impure reagents; insufficient acid catalyst. | Ensure anhydrous conditions. Use freshly opened alkyl nitrite. Check the concentration of the HCl/ether solution. Extend reaction time. |

| Incomplete reduction in Step 2 | Deactivated catalyst; insufficient hydrogen pressure; insufficient reaction time. | Use fresh, high-quality Pd/C catalyst. Ensure the system is properly sealed and pressurized. Extend reaction time and monitor H₂ uptake. |

| Formation of side products | Over-reduction (hydrogenolysis of the C-OH bond). | Use a less aggressive catalyst (e.g., PtO₂) or milder conditions (lower pressure/temperature). Acetic acid as a solvent can sometimes suppress hydrogenolysis. |

| Difficulty in product isolation | Product is highly soluble or an oil. | Convert the amine to its hydrochloride or other crystalline salt for easier handling and purification. Ensure complete removal of solvent before attempting crystallization. |

References

-

Reductive amination - Wikipedia. [Link]

-

Reductive Amination - Chemistry Steps. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - MDPI. [Link]

-

Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

1-Tetralone - Wikipedia. [Link]

-

1-Tetralol, (S)- | C10H12O | CID 7058029 - PubChem. [Link]

-

Synthesis of 1-tetralone 1-tetralol - PrepChem.com. [Link]

-

Reductive Amination Reaction mechanism - Simple - YouTube. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

- Delgado, A., Garcia, J. M., Mauleon, D., Minguillon, C., Subirats, J. R., Feliz, M., Lopez, F., & Velasco, D. (1988).

Application Note: High-Fidelity Synthesis of 1-Amino-2-Tetralol Bisoxazoline (Tet-Box) Ligands

Executive Summary & Rationale

Bisoxazoline (Box) ligands are "privileged structures" in asymmetric catalysis. While the cis-1-amino-2-indanol derived ligands (IndaBox) are industry standards, the 1-amino-2-tetralol (Tet-Box) analogues offer distinct steric and electronic advantages.

The Tetralol Advantage:

-

Conformational Flexibility vs. Rigidity: The 6-membered fused cyclohexane ring in tetralol (vs. the 5-membered cyclopentane in indanol) alters the "bite angle" of the resulting metal complex.

-

Steric Bulk: The tetralin backbone creates a wider steric wall, often enhancing enantioselectivity in reactions where the indanol pocket is too tight (e.g., bulky Diels-Alder substrates).

-

Solubility: Tetralol derivatives generally exhibit higher solubility in non-polar solvents (toluene, DCM) compared to their indanol counterparts.

This guide details the synthesis of the (4S,5R)-Tet-Box ligand, starting from the resolution of the amino-alcohol backbone to the final metal complexation.

Scientific Logic & Workflow

The synthesis relies on the "Double Inversion" or "Retention via Activation" logic depending on the cyclization method. This protocol uses the Mesyl Chloride (MsCl) Activation Pathway , which is the most robust for cis-amino alcohols.

Mechanistic Pathway[1]

-

Backbone Preparation: Isolation of enantiopure cis-1-amino-2-tetralol.

-

Linker Coupling: Formation of a bis-amide using a gem-dimethyl malonyl linker.

-

Cyclization: Activation of the alcohol as a mesylate (-OMs), followed by intramolecular nucleophilic attack by the amide oxygen (forming the oxazoline ring).

Figure 1: Synthetic workflow for Tet-Box ligands. Note that the cyclization of cis-amino alcohols typically yields cis-oxazolines due to the specific mechanism of the mesylate displacement.

Experimental Protocols

Part A: Preparation of Enantiopure cis-1-Amino-2-Tetralol

Note: While asymmetric transfer hydrogenation is possible, the classical resolution of the racemic cis-isomer is often more reliable for gram-scale batches without specialized catalysts.

Reagents:

-

Racemic cis-1-amino-2-tetralol (Commercial or prepared via reductive amination of 1-tetralone).

-

(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).

-

Solvent: Methanol (MeOH).

Protocol:

-

Dissolution: Dissolve racemic cis-1-amino-2-tetralol (10.0 g, 61.3 mmol) in MeOH (150 mL) at 60°C.

-

Addition: Add (-)-L-DTTA (11.8 g, 30.6 mmol, 0.5 equiv) in warm MeOH (50 mL).

-

Crystallization: Allow the solution to cool slowly to room temperature (RT) over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt of the (1S,2R)-isomer will precipitate.

-

Filtration & Release: Filter the white solid. Resuspend in water/DCM and basify with 1M NaOH to pH 12. Extract with DCM (3x).

-

Drying: Dry organic layer over Na2SO4 and concentrate.

-

Yield Target: ~3.5 g (35% overall from racemate).

-

Validation: HPLC (Chiralcel OD-H, Hex/IPA 90:10). Target >99% ee.

-

Part B: Ligand Assembly (The "Tet-Box")

This step couples two units of the chiral backbone with a dimethylmalonyl linker.

Table 1: Reaction Components

| Component | Role | Equivalents | Notes |

| (1S,2R)-1-amino-2-tetralol | Chiral Scaffold | 2.2 | Slight excess ensures full consumption of linker. |

| Dimethylmalonyl dichloride | Linker | 1.0 | Freshly distilled or high-purity commercial grade. |

| Triethylamine (Et3N) | Base | 4.0 | Scavenges HCl. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous (0.1 M concentration). |

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

-

Amidation:

-

Charge (1S,2R)-1-amino-2-tetralol (2.2 equiv) and Et3N (4.0 equiv) into DCM at 0°C.

-

Add Dimethylmalonyl dichloride (1.0 equiv) dropwise over 20 minutes.

-

Observation: White precipitate (Et3N·HCl) will form immediately.

-

Warm to RT and stir for 4 hours.

-

TLC Check: Disappearance of amino alcohol (ninhydrin stain).

-

-

Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2][3] Wash with brine. Dry (Na2SO4) and concentrate to yield the Bis-Amide Intermediate . (Usually a white foam; can be used directly without column chromatography if purity >95% by NMR).

Part C: Cyclization to Bisoxazoline

This is the critical step. We use the Mesyl Chloride method to effect cyclization.

Reagents:

-

Bis-Amide (from Part B).

-

Mesyl Chloride (MsCl) (2.5 equiv).

-

Triethylamine (Et3N) (5.0 equiv).

-

DCM (Anhydrous).

Protocol:

-

Activation: Dissolve the Bis-Amide in anhydrous DCM (0.1 M) and cool to 0°C.

-

Addition: Add Et3N (5.0 equiv), followed by dropwise addition of MsCl (2.5 equiv).

-

Reaction: Stir at 0°C for 1 hour, then reflux (40°C) for 12–24 hours.

-

Mechanism:[4][5][6] The alcohol forms a mesylate. The amide oxygen attacks the carbon bearing the mesylate. In cis-amino alcohols, this intramolecular SN2 attack typically results in the cis-oxazoline due to the geometric constraints of the fused ring system (double inversion or retention depending on specific conformer dynamics, but for tetralol/indanol, the cis-fused oxazoline is the thermodynamic product).

-

-

Workup: Cool to RT. Quench with water. Extract with DCM.[1][2][3]

-

Purification: Flash chromatography (SiO2).

-

Eluent: Hexanes/EtOAc (typically 80:20 to 60:40).

-

Product: (4S,5R)-Tet-Box .

-

Appearance: White crystalline solid or glassy foam.

-

Metal Complexation & Troubleshooting

The active catalyst is usually a Cu(II) or Zn(II) complex.

Protocol (In-Situ):

-

Mix Tet-Box ligand (1.1 equiv) and Cu(OTf)2 (1.0 equiv) in the reaction solvent (e.g., THF or DCM).

-

Stir for 1-2 hours at RT.

-

Visual Check: Solution should turn a distinct deep blue/green (characteristic of Cu-Box complexes). If the solution remains pale or contains precipitate, complexation is incomplete.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete Mesylation | Ensure MsCl is fresh (not hydrolyzed). Increase Et3N to 6 equiv. |

| Product is Oil/Gummy | Residual Solvent/Oligomers | Triturate with cold pentane or diethyl ether to induce crystallization. |

| Low ee in Catalysis | Ligand Impurity | Check for mono-oxazoline impurities (hydrolysis products). Recrystallize ligand from EtOH. |

| No Color Change with Cu | Wet Solvent | Box ligands are sensitive to moisture during complexation. Use molecular sieves. |

References

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998).[7] C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1–45.[7] Link

-

Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 121(4), 669–685.[7] Link[7]

-

Desimoni, G., Faita, G., & Jorgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link

- Kato, Y., et al. (2000). Synthesis of 1-amino-2-tetralol derivatives and their application to asymmetric catalysis. Tetrahedron: Asymmetry, 11, 222-228. (General reference for tetralol backbone handling).

-

Corey, E. J., & Imai, N. (1991).[7] Enantioselective Diels-Alder reaction catalyzed by a C2-symmetric bis(oxazoline)-iron(III) complex.[7] Journal of the American Chemical Society, 113(2), 728–729.[7] Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. ideals.illinois.edu [ideals.illinois.edu]

- 3. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective analysis of D and L dansyl amino acids as the mixed chelate copper(II) complexes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

Troubleshooting & Optimization

improving regioselectivity in 1,2-dihydronaphthalene oxide ring opening